(S)-2-Amino-N-ethyl-N-((S)-1-methylpyrrolidin-3-yl)propanamide
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Overview
Description
(S)-2-Amino-N-ethyl-N-((S)-1-methylpyrrolidin-3-yl)propanamide is an organic compound characterized by its unique structure, which includes an amide functional group and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-ethyl-N-((S)-1-methylpyrrolidin-3-yl)propanamide typically involves the reaction of (S)-1-methylpyrrolidine with ethylamine and a suitable propanamide derivative. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and a catalyst like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of large quantities of the compound, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-ethyl-N-((S)-1-methylpyrrolidin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
(S)-2-Amino-N-ethyl-N-((S)-1-methylpyrrolidin-3-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-ethyl-N-((S)-1-methylpyrrolidin-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-N-methyl-N-((S)-1-methylpyrrolidin-3-yl)propanamide
- ®-2-Amino-N-ethyl-N-(®-1-methylpyrrolidin-3-yl)propanamide
- (S)-2-Amino-N-ethyl-N-(®-1-methylpyrrolidin-3-yl)propanamide
Uniqueness
(S)-2-Amino-N-ethyl-N-((S)-1-methylpyrrolidin-3-yl)propanamide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
(2S)-2-amino-N-ethyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-4-13(10(14)8(2)11)9-5-6-12(3)7-9/h8-9H,4-7,11H2,1-3H3/t8-,9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UANBCDUZLHMKHF-IUCAKERBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(C1)C)C(=O)C(C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@H]1CCN(C1)C)C(=O)[C@H](C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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